molecular formula C11H11F3N4 B2701823 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole CAS No. 303144-95-8

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2701823
CAS No.: 303144-95-8
M. Wt: 256.232
InChI Key: SRQNNCNGLHFRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an isopropyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole typically involves multistep reactions starting from readily available precursors. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tetrazole ring may participate in hydrogen bonding or other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
  • 5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Uniqueness

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is unique due to its combination of a tetrazole ring and a trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c1-7(2)18-10(15-16-17-18)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNNCNGLHFRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.